molecular formula C16H17ClN4O2S B2927034 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide CAS No. 899742-10-0

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide

Cat. No. B2927034
CAS RN: 899742-10-0
M. Wt: 364.85
InChI Key: IEDKPGDYDKLAOC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Synthesis and Pharmacological Applications

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide, a compound belonging to the class of pyrazole derivatives, has been synthesized and evaluated for various pharmacological activities. Pyrazole derivatives are known for their diverse biological and pharmacological properties. For instance, Katariya et al. (2021) reported on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which showed significant anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA) and demonstrated in vitro antibacterial and antifungal activities (Katariya, D. R. Vennapu, & S. Shah, 2021).

Antimicrobial and Anticancer Activity

In addition to anticancer potential, pyrazole derivatives have shown promising antimicrobial properties. Behalo (2010) synthesized a new series of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives, which demonstrated potent to weak antimicrobial activity (Behalo, 2010).

Anticonvulsant and Neuroprotective Properties

Another area of interest is the anticonvulsant activity of pyrazole derivatives. Ahsan et al. (2013) reported on the synthesis and evaluation of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, some of which showed significant activity in a minimal clonic seizure model (Ahsan, H. Khalilullah, J. Stables, & Jeyabalan Govindasamy, 2013). Furthermore, these compounds also exhibited neuroprotective activities, highlighting their potential in neurological research and therapy.

Environmental Protection

The antioxidant properties of pyrazole derivatives, particularly in response to environmental stressors, have been studied. Soliman et al. (2019) investigated the antioxidant properties of a novel pyrazolecarboxamide derivative in African catfish exposed to lead nitrate, showing its potential to minimize the effects of lead toxicity due to its potent antioxidant activity (Soliman, M. Hamed, J. Lee, & A. Sayed, 2019).

properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h3-5,7H,2,6,8-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDKPGDYDKLAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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